Methyl 2-(4-(hydroxymethyl)phenyl)thiazole-4-carboxylate
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Overview
Description
Methyl2-(4-(hydroxymethyl)phenyl)thiazole-4-carboxylate is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methyl group, a hydroxymethyl group attached to a phenyl ring, and a thiazole ring with a carboxylate group. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(4-(hydroxymethyl)phenyl)thiazole-4-carboxylate typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with thioamide in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl2-(4-(hydroxymethyl)phenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride are employed.
Major Products
Oxidation: 4-(Carboxymethyl)phenyl)thiazole-4-carboxylate.
Reduction: 4-(Hydroxymethyl)phenyl)thiazole-4-methanol.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
Methyl2-(4-(hydroxymethyl)phenyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of Methyl2-(4-(hydroxymethyl)phenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)thiazole-4-carboxylate: Lacks the methyl group, which may affect its biological activity.
Methyl2-(4-(methoxymethyl)phenyl)thiazole-4-carboxylate: Contains a methoxy group instead of a hydroxymethyl group, potentially altering its reactivity and interactions.
4-(Hydroxymethyl)phenyl)thiazole-4-carboxylic acid: The carboxylic acid form, which may have different solubility and stability properties.
Uniqueness
Methyl2-(4-(hydroxymethyl)phenyl)thiazole-4-carboxylate is unique due to the presence of both a hydroxymethyl group and a carboxylate group, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Biological Activity
Methyl 2-(4-(hydroxymethyl)phenyl)thiazole-4-carboxylate is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies and findings.
Chemical Structure and Synthesis
The compound has the molecular formula C12H13N1O3S and a molecular weight of approximately 249.29 g/mol. Its structure features a thiazole ring fused with a hydroxymethyl-substituted phenyl group. The thiazole moiety is known for its involvement in various biological activities, making this compound a candidate for further biological evaluation .
Synthesis Methods:
The synthesis of this compound typically involves multi-step organic synthesis techniques, including:
- Reaction of 4-(hydroxymethyl)benzaldehyde with thioamide derivatives.
- Catalysis with various reagents to facilitate the formation of the thiazole ring and subsequent esterification .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. For instance, compounds with similar thiazole structures have demonstrated effectiveness against E. coli and S. aureus, with some derivatives achieving IC50 values as low as 33 nM against DNA gyrase .
Anticancer Activity
This compound may also possess anticancer properties. Similar thiazole derivatives have been evaluated for their cytotoxic effects on human cancer cell lines, exhibiting GI50 values ranging from 37 to 86 nM . The structural features of thiazoles are often linked to their ability to inhibit cancer cell proliferation.
The biological activity of this compound can be attributed to its interaction with specific biomolecules:
- Enzyme Inhibition: Thiazoles are known to inhibit various enzymes critical for microbial growth and cancer cell survival.
- Receptor Binding: Studies suggest that such compounds may bind selectively to certain receptors or proteins involved in disease pathways, enhancing their therapeutic potential .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound and related compounds:
Properties
Molecular Formula |
C12H11NO3S |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
methyl 2-[4-(hydroxymethyl)phenyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H11NO3S/c1-16-12(15)10-7-17-11(13-10)9-4-2-8(6-14)3-5-9/h2-5,7,14H,6H2,1H3 |
InChI Key |
RVJXTXZTDNGGGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
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